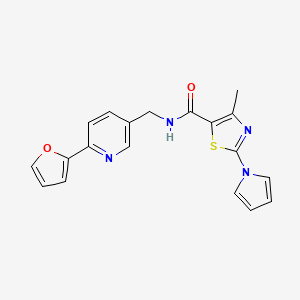
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide” is a chemical compound with the molecular formula C19H16N4O2S and a molecular weight of 364.421. It is available for research use only1.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H16N4O2S. It contains a furan ring attached to a pyridine ring through a methylene bridge. This structure is further connected to a thiazole ring, which is substituted with a methyl group and a pyrrole ring. The thiazole ring is also connected to a carboxamide group1.
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Antiprotozoal Activity
Research into related compounds has shown significant interest in synthesizing novel heterocyclic compounds for antiprotozoal activity. For example, the synthesis of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines has demonstrated strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential for antiprotozoal therapies (Ismail et al., 2004).
Heterocyclic Compound Transformations
Another area of research involves the synthesis and transformations of heterocyclic compounds. For instance, the preparation of N-(quinolin-6-yl)furan-2-carboxamide and its subsequent conversion to thiazoloquinolines highlights methodologies for creating diverse heterocyclic frameworks. Such studies provide insights into the reactivity and potential applications of these compounds in various fields, including materials science and pharmaceuticals (El’chaninov & Aleksandrov, 2017).
Antimicrobial Activity
The synthesis of thiazole-based heterocyclic amides and their investigation for antimicrobial activity exemplifies the interest in developing new antimicrobial agents. The compound N-(thiazol-2-yl)furan-2-carboxamide was synthesized and evaluated against a range of microorganisms, showcasing the potential of such compounds in addressing the need for new antimicrobials (Cakmak et al., 2022).
Molecular and Electronic Characterization
Experimental and theoretical investigations into the molecular and electronic structures of heterocyclic amides, including X-ray diffraction and density functional theory (DFT) modelling, illustrate the comprehensive analysis conducted to understand the properties of these compounds. Such studies not only elucidate the structural aspects but also contribute to the exploration of their potential applications in various scientific and technological domains (Cakmak et al., 2022).
Safety And Hazards
This compound is not intended for human or veterinary use1. As with all chemicals, it should be handled with care, using appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. However, specific future directions would depend on the results of initial studies and the compound’s properties.
Please note that the information provided here is based on the available resources and may not be comprehensive. For more detailed and specific information, it’s recommended to refer to scientific literature and databases.
特性
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-13-17(26-19(22-13)23-8-2-3-9-23)18(24)21-12-14-6-7-15(20-11-14)16-5-4-10-25-16/h2-11H,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWCIWRKZXDNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=CN=C(C=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

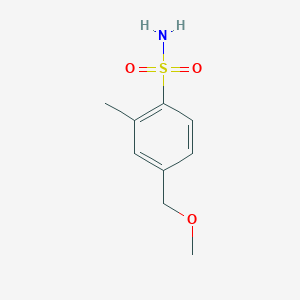
![N-(2-bromophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2752543.png)
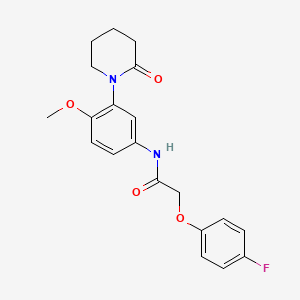
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2752546.png)
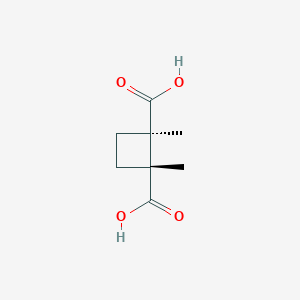
![3-(benzylsulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)propanamide](/img/structure/B2752549.png)

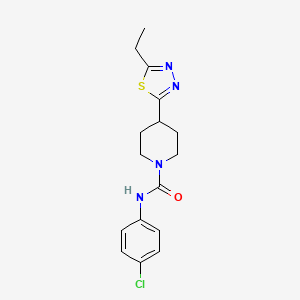
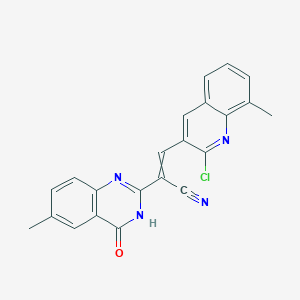
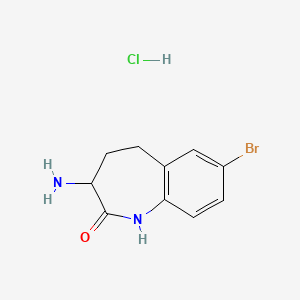
![2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2752558.png)
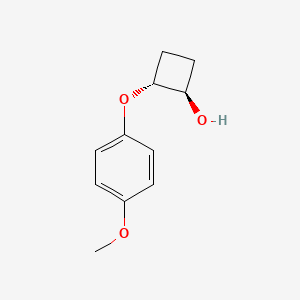
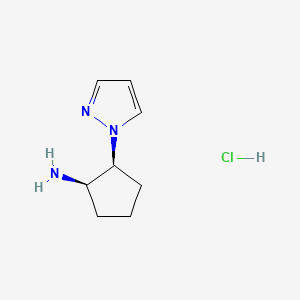
![N-[1-Benzyl-3-(hydroxymethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2752562.png)